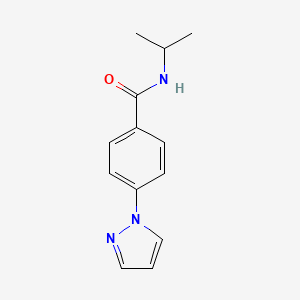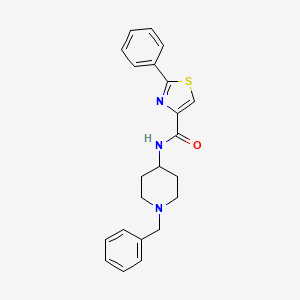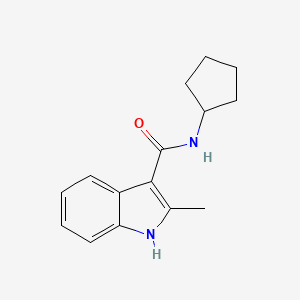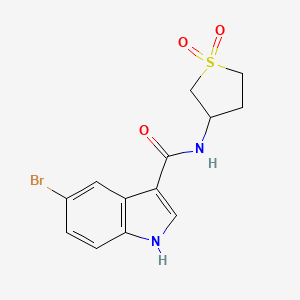
N-propan-2-yl-4-pyrazol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propan-2-yl-4-pyrazol-1-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized through various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N-propan-2-yl-4-pyrazol-1-ylbenzamide is not fully understood. However, it is believed to exert its effects through the modulation of various biochemical pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitters, including GABA and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce seizure activity in animal models of epilepsy. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-propan-2-yl-4-pyrazol-1-ylbenzamide in lab experiments is its high yield of synthesis. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-propan-2-yl-4-pyrazol-1-ylbenzamide. One direction is the further exploration of its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is the exploration of its potential use as a diagnostic tool for the detection of certain diseases. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
N-propan-2-yl-4-pyrazol-1-ylbenzamide can be synthesized through various methods. One of the most common methods is the reaction of 4-chloro-1-ylbenzamide with propan-2-amine and hydrazine hydrate. The reaction yields this compound as a white solid with a high yield. Other methods include the reaction of 4-pyrazol-1-ylbenzamide with propan-2-amine and hydrazine hydrate.
Applications De Recherche Scientifique
N-propan-2-yl-4-pyrazol-1-ylbenzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In addition, it has been studied for its potential use as a diagnostic tool for the detection of certain diseases.
Propriétés
IUPAC Name |
N-propan-2-yl-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(2)15-13(17)11-4-6-12(7-5-11)16-9-3-8-14-16/h3-10H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMHHPIZJRKRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)

![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![N-propan-2-yl-1-[4-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7463050.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)



